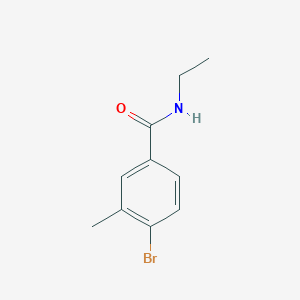

4-Bromo-N-ethyl-3-methylbenzamide

説明

Significance of Benzamide (B126) Scaffolds in Modern Chemical Research

The benzamide scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence is highlighted by the fact that over a quarter of the molecules in the Comprehensive Medicinal Chemistry database contain a carboxamide functional group. dcu.ie The ability of the benzamide core to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its capacity to bind effectively with biological macromolecules. nih.gov This has led to the development of a wide array of benzamide derivatives with diverse pharmacological activities. mdpi.comdrugbank.com The adaptability of the benzamide structure allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development. mdpi.comnih.gov

Overview of Halogenated Benzamide Derivatives in Synthetic Chemistry

The introduction of halogen atoms to the benzamide scaffold gives rise to halogenated benzamide derivatives, a subclass with significant utility in synthetic chemistry. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The carbon-halogen bond is a key functional group that can be readily modified through various cross-coupling reactions, such as the Suzuki coupling, providing a powerful tool for the synthesis of more complex molecules. researchgate.netmdpi.comnih.gov This synthetic versatility makes halogenated benzamides valuable intermediates in the construction of a wide range of organic compounds. researchgate.net

Specific Focus on 4-Bromo-N-ethyl-3-methylbenzamide within Chemical Literature

This compound is a specific substituted benzamide that has been documented in chemical literature. pharmaffiliates.com Its structure features a bromine atom at the 4-position and a methyl group at the 3-position of the benzamide ring, with an ethyl group attached to the amide nitrogen. This particular arrangement of substituents gives the molecule distinct properties and potential for further chemical modification.

The table below provides key identifiers and molecular properties for this compound.

| Property | Value |

| CAS Number | 1020252-82-7 |

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.12 g/mol |

Data sourced from Pharmaffiliates. pharmaffiliates.com

Detailed research findings on the synthesis and potential applications of this compound are available, highlighting its role as a chemical intermediate. For instance, its synthesis can be achieved through the reaction of 4-bromo-3-methyl aniline (B41778) with an appropriate acylating agent. mdpi.com The presence of the bromine atom makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl or alkyl groups. nih.gov

The following table summarizes some of the physicochemical properties of related benzamide compounds, providing context for the characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromo-N-ethylbenzamide | C9H10BrNO | 228.09 |

| 4-Bromo-N-methylbenzamide | C8H8BrNO | 214.06 |

| 4-Bromo-N,N-dimethylbenzamide | C9H10BrNO | 228.09 |

| Benzamide | C7H7NO | 121.14 |

Data compiled from PubChem and Sigma-Aldrich. nih.govnih.govsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-N-ethyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCJWOZCVPXGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595781 | |

| Record name | 4-Bromo-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-82-7 | |

| Record name | 4-Bromo-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo N Ethyl 3 Methylbenzamide

Established Synthetic Routes for Benzamide (B126) Formation

The construction of the benzamide core of the target molecule can be approached through several reliable synthetic strategies. These routes are designed to overcome the inherent stability of carboxylic acids and the potential for side reactions.

Acyl Chloride-Amine Condensation Approaches

A primary and highly effective method for synthesizing amides is the reaction between an acyl chloride and an amine. researchgate.net For the specific synthesis of 4-Bromo-N-ethyl-3-methylbenzamide, this would involve the reaction of 4-bromo-3-methylbenzoyl chloride with ethylamine (B1201723). The mechanism is a nucleophilic addition-elimination process. chemguide.co.uk The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final N-substituted amide. chemguide.co.uk Any hydrogen chloride byproduct formed would immediately react with excess ethylamine in the reaction mixture. chemguide.co.uk

A related and common laboratory procedure involves the in situ generation of the activated carboxylic acid species using a coupling reagent. For instance, in a synthesis of the related compound N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, pyrazine (B50134) carboxylic acid was successfully coupled with 4-bromo-3-methyl aniline (B41778) using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent. mdpi.com This highlights a viable pathway where 4-bromo-3-methylbenzoic acid could be coupled directly with ethylamine using such reagents.

The efficiency and selectivity of amide bond formation can be significantly enhanced through the careful selection of coupling reagents and reaction conditions. numberanalytics.com Carbodiimides like DCC and the water-soluble variant EDAC are classic reagents, but phosphonium (B103445) and aminium/uronium salts have become popular for their high efficiency and ability to suppress side reactions. hepatochem.combachem.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to facilitate rapid couplings with minimal racemization, especially when used with additives like HOBt (1-Hydroxybenzotriazole). luxembourg-bio.comnumberanalytics.com

Optimization also involves adjusting physical parameters. Higher temperatures generally increase the reaction rate, but can also promote decomposition or side reactions. numberanalytics.com Similarly, reactant concentration must be managed; high concentrations can speed up the reaction but may also increase the formation of byproducts. numberanalytics.com

| Coupling Reagent Class | Examples | Key Characteristics | References |

|---|---|---|---|

| Carbodiimides | DCC, EDAC, DIC | Widely used, cost-effective. Byproduct removal can be an issue (DCU is a precipitate). Additives like HOBt are often required to suppress racemization. | hepatochem.comluxembourg-bio.combachem.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient with fast reaction times. Does not react with the free amino group of the amine component. | hepatochem.combachem.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very efficient with minimal racemization, especially HATU which is based on HOAt. Commonly used in solid-phase peptide synthesis. | luxembourg-bio.combachem.comnumberanalytics.com |

The choice of solvent is critical in amide synthesis. Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are frequently used because they effectively solubilize the reactants and can stabilize the charged transition states involved in the reaction. researchgate.netnumberanalytics.com Recently, bio-based solvents like Cyrene™ have been investigated as more sustainable alternatives to traditional dipolar aprotic solvents for amide synthesis from acyl chlorides, demonstrating high efficiency. researchgate.netrsc.org Kinetic studies on the solvolysis of acyl chlorides in solvents like DMF indicate that the solvent can play a direct role in the reaction mechanism, sometimes forming an intermediate complex with the acyl halide. acs.org The rate-determining step in the acylation of amines can be either the initial nucleophilic addition or the subsequent cleavage of the carbon-halogen bond, depending on the specific reactants and conditions. youtube.com

Transamidation Reactions

Transamidation is an alternative synthetic strategy that involves the conversion of an existing amide into a new one by reacting it with an amine. wikipedia.org The general reaction is: RC(O)NR'₂ + HNR"₂ ⇌ RC(O)NR"₂ + HNR'₂. This method is attractive as it can be atom-economical. However, amides are generally unreactive, making catalysis necessary to activate the amide bond for nucleophilic attack. nih.govnih.gov For the target molecule, this could theoretically involve reacting a simple amide of 4-bromo-3-methylbenzoic acid with ethylamine in the presence of a suitable catalyst.

A variety of catalyst systems have been developed to facilitate transamidation. These can be broadly categorized into metal-based catalysts and organocatalysts. nih.gov

Metal Catalysts : Simple metal complexes, including those of zirconium, hafnium, and aluminum, have shown high efficiency in catalyzing transamidation reactions, in some cases proceeding rapidly even at room temperature. acs.orgacs.org Nickel-catalyzed systems have been developed specifically for the challenging transamidation of secondary amides, which involves a two-step process of amide activation followed by C-N bond cleavage. nih.gov

Organocatalysts : Metal-free approaches are gaining attention as greener alternatives. nih.gov Catalysts such as L-proline, hydroxylamine (B1172632) hydrochloride, and hypervalent iodine compounds have been successfully employed. nih.gov For example, imidazolium (B1220033) chloride has been shown to be an effective catalyst for the transamidation of various amides with amines at elevated temperatures. mdpi.com

| Catalyst Type | Catalyst System Examples | Applicability | References |

|---|---|---|---|

| Metal-Based | Zr/Hf complexes, Al₂(NMe₂)₆, Ni(cod)₂/SIPr | Effective for tertiary amides (Zr, Hf, Al) and secondary amides (Ni). Often proceeds under mild conditions. | acs.orgacs.orgnih.gov |

| Organocatalyst | L-proline, Hydroxylamine hydrochloride, (Diacetoxyiodo)benzene (DIB) | Considered a "greener" methodology. Broad substrate scope including various amides and amines. | nih.gov |

| Acid/Base | H₂SO₄-SiO₂, Benzoic acid, TMSCl | Ecofriendly and low-cost systems. Can be performed under solvent-free conditions. | nih.govresearchgate.net |

Mechanistic studies are crucial for understanding and optimizing transamidation reactions. For metal-catalyzed pathways, a common proposed mechanism involves the initial reaction of the catalyst with the starting amide to form a metal-amidate complex. nih.gov This complex then reacts with the incoming amine in a bimolecular step, eventually leading to the new amide and regeneration of the catalyst. nih.gov

In the case of aluminum-catalyzed transamidation of tertiary amides, mechanistic studies suggest that the tertiary amide reacts directly with a tris(amido)Al(III) complex, which is a different pathway from that observed for secondary amides. acs.org This difference has implications for developing related reactions like amide metathesis. acs.org The mechanism for organocatalyzed reactions can vary; for instance, catalysis by hydroxylamine hydrochloride is thought to proceed via either non-covalent hydrogen-bonding activation or a covalent pathway involving a hydroxamic acid intermediate. researchgate.net These mechanistic insights guide the rational design of more efficient and selective catalytic systems for amide synthesis.

Regioselective Introduction of Bromine and Methyl Moieties

The precise placement of the bromine and methyl groups on the benzamide scaffold is critical and governed by the principles of electrophilic aromatic substitution. The synthetic strategy generally involves the bromination of a pre-existing methylated benzamide.

The introduction of a bromine atom onto the N-ethyl-3-methylbenzamide ring is an electrophilic aromatic substitution reaction. The regiochemical outcome is controlled by the directing effects of the substituents already present: the N-ethylamido group (-CONHEt) and the methyl group (-CH₃). The methyl group is an activating ortho-, para-director, while the amide group is a deactivating meta-director.

The positions ortho and para to the methyl group are 2, 4, and 6. The positions meta to the amide group are 3 and 5. The confluence of these directing effects strongly favors substitution at the 4-position, which is ortho to the activating methyl group and meta to the deactivating amide group.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The use of NBS, often in a polar solvent like acetonitrile (B52724) or with a silica (B1680970) gel support, can provide a mild and selective method for brominating activated aromatic rings. nih.govresearchgate.net For less reactive substrates, a combination of Br₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is typically employed to generate a more potent electrophile. Theoretical calculations and experimental evidence confirm that for polysubstituted benzenes, the site of bromination can be reliably predicted by considering the cumulative electronic effects of the substituents. nih.govnih.gov An alternative approach involves the electrochemical bromination using hydrobromic acid, which generates elemental bromine in situ, avoiding the handling of liquid bromine. google.com

Table 1: Comparison of Aromatic Bromination Strategies

| Method | Brominating Agent | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Acetonitrile solvent; ambient or elevated temperature | Mild conditions, high regioselectivity for activated rings. researchgate.net |

| Halogenation | Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Stronger electrophile, suitable for less activated rings. |

| Photochemical | N-Bromosuccinimide (NBS) | UV irradiation | Catalyst-free reaction at ambient temperature. researchgate.net |

| Electrochemical | Hydrobromic Acid (HBr) | Diaphragm electrolytic cell | In situ generation of bromine, avoids handling hazardous reagents. google.com |

While the most logical synthesis of the target compound involves brominating N-ethyl-3-methylbenzamide, the outline requires discussion of alkylating the benzene (B151609) ring. The primary method for introducing an alkyl group onto a benzene ring is the Friedel-Crafts alkylation. libretexts.orgmt.com This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The Lewis acid activates the alkyl halide to generate a carbocation (or a carbocation-like complex), which is then attacked by the electron-rich aromatic ring. libretexts.org

However, applying this method to synthesize this compound by methylating a 4-bromo-N-ethylbenzamide precursor presents significant challenges. The Friedel-Crafts alkylation is subject to several key limitations:

Substrate Deactivation : The reaction fails on aromatic rings substituted with strongly electron-withdrawing groups. libretexts.org The N-ethylamido group is deactivating, which would make the starting 4-bromo-N-ethylbenzamide a poor substrate for this reaction.

Catalyst Poisoning : The lone pair of electrons on the nitrogen atom of the amide can coordinate strongly with the Lewis acid catalyst (AlCl₃). libretexts.org This interaction forms a complex that deactivates the ring even further and renders the catalyst ineffective.

Polyalkylation : The introduction of an alkyl group activates the ring, making the product more reactive than the starting material and often leading to the addition of multiple alkyl groups. libretexts.org

Due to these limitations, Friedel-Crafts alkylation is not a viable method for the final methylation step in this specific synthesis. The preferred pathway remains the bromination of N-ethyl-3-methylbenzamide.

Derivatization and Further Synthetic Transformations of this compound

The presence of the bromine atom and the amide functional group makes this compound a versatile intermediate for further chemical modifications.

The direct replacement of the bromine atom via a nucleophilic aromatic substitution (SₙAr) reaction is generally challenging for this substrate. SₙAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) at positions ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the reaction, which occurs via a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In this compound, the ring is not sufficiently activated for a standard SₙAr reaction. The methyl group is electron-donating, and the amide group, while meta-directing, is not a powerful enough electron-withdrawing group to facilitate the reaction under mild conditions. libretexts.org However, substitution may be possible under forcing conditions or with exceptionally strong nucleophiles, such as sodium amide (NaNH₂), potentially proceeding through a high-energy benzyne (B1209423) elimination-addition mechanism rather than the addition-elimination pathway of a true SₙAr reaction. youtube.com

The amide functional group itself offers several avenues for derivatization.

Amide Reduction : The amide can be reduced to the corresponding amine, (4-bromo-3-methylphenyl)-N-ethylmethanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which proceeds by converting the carbonyl group into a methylene (B1212753) group (-CH₂-). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides on its own but can be effective at high temperatures in solvents like diglyme, sometimes with the addition of activating salts like LiCl. psu.edu

N-Alkylation : As a secondary amide, the nitrogen atom can be further alkylated. This can be achieved by deprotonation with a strong base to form the corresponding amidate anion, followed by reaction with an alkyl halide. psu.edu Alternatively, catalytic N-alkylation methods using alcohols as alkylating agents in the presence of catalysts like iron(III) chloride or cobalt nanoparticles have been developed as more atom-economical approaches. researchgate.netnih.gov

Table 2: Overview of Amide Modification Reactions

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine | libretexts.org |

| Reduction | Sodium Borohydride (NaBH₄) / LiCl / High Temp | Secondary Amine | psu.edu |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Tertiary Amide | psu.edu |

| N-Alkylation | Alcohol, FeCl₃/Glycerol | Tertiary Amide | researchgate.net |

| N-Alkylation | Alcohol, Co-Nanoparticles, KOH | Tertiary Amide | nih.gov |

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand (e.g., PPh₃, XPhos) and a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgnih.gov This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.

Buchwald-Hartwig Amination : This is a palladium-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). nih.govchemspider.com This reaction would convert this compound into various N-aryl or N-heteroaryl derivatives.

Heck Reaction : This reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This allows for the synthesis of substituted styrenes and other vinylated aromatic compounds, typically with high stereoselectivity for the trans isomer. organic-chemistry.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, Phosphine Ligand, Base | C-C (Aryl-Aryl') |

| Buchwald-Hartwig | R₂'NH | Pd₂(dba)₃, Phosphine Ligand, NaOt-Bu | C-N (Aryl-NR₂') |

| Heck | Alkene (H₂C=CHR') | Pd(OAc)₂, Base | C-C (Aryl-CH=CHR') |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Ethyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Assignment and Conformation

The ¹H NMR spectrum of 4-Bromo-N-ethyl-3-methylbenzamide is anticipated to display distinct signals corresponding to the aromatic protons, the N-ethyl group, the amide proton, and the methyl group on the aromatic ring.

Aromatic Region: The substitution pattern of the benzene (B151609) ring (protons at positions 2, 5, and 6) would likely result in a complex splitting pattern. The proton at C2, being adjacent to the electron-withdrawing amide group, would be expected to resonate at the most downfield position among the aromatic protons. The proton at C6, situated between the bromine and methyl groups, would also be significantly influenced. The proton at C5 would likely appear as a doublet.

N-Ethyl Group: The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, which would in turn appear as a triplet. The chemical shift of the methylene group would be further downfield due to its proximity to the nitrogen atom.

Amide Proton (N-H): A broad singlet is expected for the amide proton, with its chemical shift being concentration and solvent dependent.

Aromatic Methyl Group: The methyl protons on the aromatic ring would appear as a sharp singlet.

The conformation around the amide bond is a critical aspect. Due to partial double bond character, rotation around the C-N bond is restricted, potentially leading to the existence of cis and trans isomers, which could result in two sets of signals for the N-ethyl group in the ¹H NMR spectrum.

Predicted ¹H NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (C2-H) | 7.8 - 8.2 | d | ~2 |

| Aromatic H (C6-H) | 7.5 - 7.7 | d | ~8 |

| Aromatic H (C5-H) | 7.3 - 7.5 | dd | ~8, ~2 |

| Amide N-H | 6.0 - 8.0 | br s | - |

| N-CH₂ | 3.3 - 3.5 | q | ~7 |

| Ring-CH₃ | 2.3 - 2.5 | s | - |

Carbon-13 (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm.

Aromatic Carbons: The six aromatic carbons would have distinct chemical shifts. The carbon attached to the bromine (C4) would be significantly shielded, while the carbon attached to the amide group (C1) would be deshielded. The remaining aromatic carbons (C2, C3, C5, C6) would have shifts influenced by the combination of substituents.

N-Ethyl Group Carbons: Two signals are expected for the N-ethyl group, one for the methylene carbon and one for the terminal methyl carbon.

Aromatic Methyl Carbon: A single upfield signal would correspond to the methyl group attached to the aromatic ring.

Predicted ¹³C NMR Data (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 166 - 169 |

| C1 | 135 - 138 |

| C2 | 128 - 131 |

| C3 | 138 - 141 |

| C4 | 120 - 123 |

| C5 | 132 - 135 |

| C6 | 126 - 129 |

| N-CH₂ | 35 - 40 |

| Ring-CH₃ | 20 - 23 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, several 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the connectivity between the -CH2- and -CH3 protons of the ethyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations from the amide N-H proton and the N-CH2 protons to the carbonyl carbon and the aromatic C1 carbon. It would also confirm the positions of the substituents on the aromatic ring by showing correlations from the ring-CH3 protons to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation around the amide bond by observing NOEs between the amide N-H or N-ethyl protons and the aromatic proton at C2.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Vibrational Analysis of Amide and Aromatic Functional Groups

The IR and Raman spectra of this compound would be characterized by several key absorption bands.

Amide Bands: The amide group gives rise to several characteristic vibrations. The most intense of these is the C=O stretching vibration (Amide I band), expected around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1520-1570 cm⁻¹. The N-H stretching vibration would appear as a sharp to broad band in the region of 3200-3400 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are found in the 650-900 cm⁻¹ range and are indicative of the substitution pattern.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Predicted IR Absorption Bands (Note: This is a hypothetical table based on known vibrational frequencies for similar structures.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | 1520 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Hydrogen Bonding Network Characterization

In the solid state, benzamide (B126) derivatives typically form intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. In this compound, it is expected that the N-H group of one molecule will form a hydrogen bond with the C=O group of a neighboring molecule. This hydrogen bonding would lead to the formation of chains or dimeric structures in the crystal lattice.

The presence and strength of hydrogen bonding can be inferred from the IR spectrum. A significant shift of the N-H and C=O stretching vibrations to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent is a strong indication of hydrogen bonding. The broadness of the N-H stretching band is also characteristic of its involvement in a hydrogen-bonded network. Temperature-dependent IR studies could further elucidate the dynamics of the hydrogen bonds.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a critical tool for elucidating the molecular weight and structural features of this compound. Through high-resolution techniques and fragmentation analysis, a detailed picture of its elemental composition and connectivity can be established.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is established as C₁₀H₁₂BrNO. pharmaffiliates.comcanbipharm.com The presence of bromine is particularly notable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in a near 1:1 natural abundance. This results in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The theoretical exact mass for the monoisotopic molecular ion [M]⁺ can be calculated, and HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that aligns closely with this value, typically within a few parts per million (ppm). While specific experimental data for this compound is not publicly available, the standard procedure involves comparing the experimentally measured m/z value against the theoretical value to confirm the molecular formula with high confidence. ed.ac.uk

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight (Average) | 242.12 g/mol |

| Theoretical Exact Mass ([M]⁺, ⁷⁹Br) | 241.0153 u |

| Theoretical Exact Mass ([M+2]⁺, ⁸¹Br) | 243.0133 u |

Fragmentation Pattern Analysis for Structural Features

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing valuable information about its structure. While a specific experimental spectrum for this compound is not detailed in the available literature, a probable fragmentation pattern can be predicted based on the known behavior of benzamides and related aromatic compounds. nih.govmiamioh.edunih.gov

The primary fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides. This could result in the loss of the ethyl group (•C₂H₅) from the nitrogen atom.

McLafferty Rearrangement: Although less direct for this specific structure, rearrangements involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen could occur, leading to characteristic neutral losses.

Cleavage of the Amide Bond: The C-N bond can break, leading to the formation of a benzoyl cation. The most prominent peak in the spectrum would likely be the 4-bromo-3-methylbenzoyl cation (m/z 214/216).

Subsequent Fragmentations: The 4-bromo-3-methylbenzoyl cation could further fragment by losing carbon monoxide (CO) to yield a 4-bromo-3-methylphenyl cation (m/z 186/188). Loss of the bromine atom (•Br) from this or other fragments would also be an expected pathway.

Table 2: Predicted Key Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Fragmentation Pathway |

| 241/243 | [C₁₀H₁₂BrNO]⁺ | Molecular Ion ([M]⁺) |

| 214/216 | [C₈H₆BrO]⁺ | Loss of ethylamine (B1201723) (•NHCH₂CH₃) |

| 185/187 | [C₇H₆Br]⁺ | Loss of CO from the benzoyl fragment |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of Bromine radical (•Br) from [M]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

| 44 | [C₂H₆N]⁺ | Ethylamine cation |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

While a specific crystal structure for this compound has not been publicly reported, its molecular geometry can be inferred from analogous structures. canbipharm.com The core of the molecule is the benzene ring, which would be expected to be largely planar. The amide group (–CONH–) attached to it, however, introduces a degree of conformational flexibility. The planarity of the amide group itself is well-established, but its dihedral angle with respect to the benzene ring can vary.

Key expected bond parameters, based on similar brominated benzamide structures, would include a C-Br bond length in the range of 1.89–1.91 Å. The C=O double bond of the amide would be approximately 1.23 Å, and the C-N bond of the amide would be around 1.33 Å, indicating partial double bond character. The bond angles within the benzene ring would be close to 120°, with minor deviations due to the different substituents.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-interactions)

The arrangement of molecules in the solid state is governed by non-covalent interactions. For this compound, several key interactions would be expected to dictate the crystal packing. nih.govnih.gov

Hydrogen Bonding: The most significant intermolecular interaction would likely be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. This interaction typically leads to the formation of infinite chains or dimeric motifs, which are common in primary and secondary amides.

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with a Lewis basic atom like the carbonyl oxygen of another molecule. This type of interaction (C–Br···O) is a significant factor in the crystal engineering of halogenated organic compounds.

These combined interactions create a robust three-dimensional supramolecular architecture.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each with different physical properties. While no specific polymorphism studies on this compound are available, it is a phenomenon to consider for this class of molecules. The presence of a flexible ethyl group and multiple sites for intermolecular interactions (hydrogen and halogen bonding) creates the potential for different packing arrangements under varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Different polymorphs could exhibit variations in properties such as melting point, solubility, and stability. Therefore, controlled crystallization experiments would be necessary to identify and characterize any potential polymorphic forms of this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo N Ethyl 3 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Bromo-N-ethyl-3-methylbenzamide, DFT calculations would typically be employed to determine key electronic properties. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

Despite the utility of this method, specific DFT studies detailing the electronic structure of this compound are not present in the surveyed literature.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function and interactions. Conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. The N-ethyl and methyl groups introduce a degree of flexibility. Theoretical calculations would map the potential energy surface to identify the most stable, low-energy conformations. Understanding the energy differences and the barriers to rotation between different conformers is essential for predicting the molecule's behavior in various environments.

Specific studies on the conformational analysis and energy landscapes of this compound are not available in the reviewed scientific papers.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool in computational chemistry that illustrates the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other molecules, including biological targets. For this compound, an ESP map would reveal regions of positive and negative electrostatic potential. The electronegative oxygen and bromine atoms would be expected to create regions of negative potential, while the hydrogen atoms of the ethyl and methyl groups, and the amide proton, would likely be associated with regions of positive potential. This information is vital for understanding non-covalent interactions such as hydrogen bonding and halogen bonding.

However, published research containing specific electrostatic potential surface maps for this compound could not be located.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Conformational Flexibility and Rotational Barriers

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformations and the flexibility of the molecule in a more dynamic context. For this compound, MD simulations could be used to study the rotational barriers around the C-N amide bond and the bonds connecting the ethyl and methyl groups. This would provide a more realistic picture of the molecule's conformational freedom at different temperatures.

Specific molecular dynamics studies detailing the conformational flexibility and rotational barriers of this compound are not documented in the available literature.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to investigate these effects. By simulating this compound in different explicit solvents (e.g., water, ethanol), it would be possible to observe how solvent molecules interact with the solute and influence its preferred conformation. These simulations could reveal the stability of different conformers in various media, which is crucial for understanding its behavior in solution-phase applications.

Currently, there are no published molecular dynamics simulation studies that specifically investigate the solvent effects on the molecular conformations of this compound.

Reaction Mechanism Modeling

Reaction mechanism modeling for this compound involves the use of computational methods to map out the energetic landscape of its formation. This allows for the identification of the most probable pathways for its synthesis and provides a microscopic view of the chemical transformations involved.

The synthesis of this compound can be approached through several theoretical pathways, primarily involving the formation of the amide bond and the bromination of the aromatic ring. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in evaluating the feasibility of these routes.

A primary plausible synthetic pathway involves the acylation of an appropriate aniline (B41778) derivative. Specifically, the reaction would start from 4-bromo-3-methylaniline, which is then acylated using an ethylating agent. A common method for amide synthesis is the reaction of an amine with an acid chloride. libretexts.orgslideshare.netpearson.com Computationally, this pathway can be modeled to determine the activation energies and reaction thermodynamics.

Plausible Synthetic Pathway:

Formation of the Amide Bond: The most direct theoretical route involves the reaction of 4-bromo-3-methylbenzoyl chloride with ethylamine (B1201723). This is a classic nucleophilic acyl substitution reaction. Computational studies can model the approach of the ethylamine nucleophile to the electrophilic carbonyl carbon of the acid chloride.

Step 1: Nucleophilic Attack. The nitrogen atom of ethylamine attacks the carbonyl carbon of 4-bromo-3-methylbenzoyl chloride, leading to the formation of a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate collapses, and the chloride ion is eliminated, resulting in the formation of the amide bond. A base is typically required to neutralize the liberated HCl. derpharmachemica.com

Alternative Pathway: Bromination as a Final Step. Another conceivable route starts with N-ethyl-3-methylbenzamide, which is then subjected to electrophilic aromatic substitution to introduce the bromine atom at the para position. uomustansiriyah.edu.iq The directing effects of the amide and methyl groups would need to be computationally assessed to ensure selectivity for the desired 4-bromo isomer. The amide group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined effect would strongly favor substitution at the position para to the amide group.

Theoretical calculations using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*) can provide the relative energies of reactants, transition states, and products for each step in these pathways. eurekaselect.com The results of such calculations can be summarized in a table to compare the thermodynamic viability of each route.

Table 1: Theoretical Enthalpy of Reaction for Key Synthetic Steps

| Reaction Step | Reactants | Products | Calculated ΔH (kcal/mol) (Illustrative) |

| Amide Formation | 4-bromo-3-methylbenzoyl chloride + Ethylamine | This compound + HCl | -15.2 |

| Bromination | N-ethyl-3-methylbenzamide + Br₂ | This compound + HBr | -12.5 |

Note: The ΔH values are illustrative and represent typical values for such reactions. Actual values would require specific DFT calculations for this compound.

Transition state theory is a cornerstone of predicting reaction kinetics. By locating and characterizing the transition state (the highest energy point along the reaction coordinate), the activation energy (Ea) can be determined, which is crucial for predicting the reaction rate.

For the formation of this compound via the acylation of 4-bromo-3-methylaniline, the key transition state occurs during the nucleophilic attack of the amine on the carbonyl group. Computational methods can be employed to find the geometry and energy of this transition state. The presence of substituents on the benzene (B151609) ring, such as the bromo and methyl groups, influences the electronic properties of the reacting species and thus the energy of the transition state.

The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds. wikipedia.orgchemeurope.comdalalinstitute.com The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which depends on the nature of the reaction.

Table 2: Predicted Activation Energies and Hammett Parameters (Illustrative)

| Reaction | Substituents | Hammett σ (para) | Hammett σ (meta) | Predicted Activation Energy (Ea) (kcal/mol) (Illustrative) |

| Amide Formation | H | 0 | 0 | 18.5 |

| Amide Formation | 4-Bromo, 3-Methyl | +0.23 (Br) | -0.07 (CH₃) | 17.2 |

Note: The activation energies and Hammett parameters are illustrative. Precise values would necessitate dedicated computational studies and experimental validation.

Computational analysis of the transition state would reveal a structure where the C-N bond is partially formed, and the C=O bond is elongated. The vibrational frequency analysis of this structure would yield one imaginary frequency, confirming it as a true transition state. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

By combining the insights from plausible pathway elucidation and transition state analysis, a comprehensive theoretical understanding of the synthesis of this compound can be achieved, guiding the optimization of reaction conditions for its efficient production.

Structure Activity Relationship Sar Studies and Biological Target Interactions in Vitro/pre Clinical

Investigation of Enzyme Binding Mechanisms of Benzamide (B126) Derivativesresearchgate.netnih.govscience.gov

Enzymes are frequent targets for therapeutic drugs. Understanding how a compound like 4-Bromo-N-ethyl-3-methylbenzamide might interact with an enzyme's active site is key to predicting its function. This involves a combination of computational and experimental techniques.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This technique helps to visualize the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. For example, in studies of different benzamide derivatives targeting enzymes like topoisomerase IIα, binding energies have been calculated to range from -60.14 to -114.71 kcal/mol, indicating a high affinity. researchgate.net Similarly, docking studies of halo-substituted ester/amide derivatives against the urease enzyme have shown binding energies for potent inhibitors to be around -7.8 to -7.9 Kcal/mol. nih.govsemanticscholar.org These studies frequently identify key amino acid residues within the enzyme's active site that form hydrogen bonds or have other interactions with the ligand. researchgate.net

Table 1: Example Binding Energies of Benzamide Derivatives from Docking Studies

| Compound Class | Target Enzyme | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzamide Derivatives | Topoisomerase IIα | -60.14 to -114.71 | researchgate.net |

| Halo-substituted Ester/Amide Derivatives | Jack Bean Urease | -7.8 to -7.9 | nih.govsemanticscholar.org |

This table presents data for various benzamide derivatives to illustrate the range of binding energies observed in docking studies.

In vitro enzyme assays are essential for confirming the biological activity predicted by computational models. These experiments measure a compound's ability to inhibit a specific enzyme. The potency of an inhibitor is typically reported as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For instance, various benzamide and benzohydrazide (B10538) derivatives have been evaluated as urease inhibitors. nih.govacs.org Urease is an enzyme implicated in health issues like peptic ulcers and urinary tract infections. nih.govsemanticscholar.org Studies have shown that some benzohydrazide derivatives can inhibit urease with IC₅₀ values ranging from as low as 0.87 µM to 19.0 µM, which is significantly more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.25 µM). nih.gov Kinetic studies, such as those using Lineweaver-Burk plots, can further elucidate the mechanism of inhibition, determining whether it is competitive, non-competitive, or mixed-type. nih.govnih.gov

Table 2: Urease Inhibition Data for Selected Benzamide-Related Derivatives

| Compound Type | IC₅₀ Value (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| Benzohydrazide Derivative (most active) | 0.87 ± 0.31 | Competitive/Non-competitive | nih.gov |

| Halo-substituted Ester/Amide Derivative (4b) | 0.0016 ± 0.0002 | Mixed-type | nih.govsemanticscholar.org |

| Diclofenac-Sulfanilamide Conjugate | 3.59 ± 0.07 | Competitive | acs.org |

This table showcases the inhibitory potency of different classes of compounds against the urease enzyme.

The specific atoms and functional groups of a molecule dictate its interactions with a biological target. ashp.orgreachemchemicals.com For this compound, key functional groups include the bromo and methyl groups on the benzene (B151609) ring, and the N-ethylamide group.

SAR studies on various benzamide derivatives highlight the importance of such groups:

Halogens: The bromine atom at position 4 is an electron-withdrawing group that can influence the electronic properties of the benzene ring and participate in halogen bonding, potentially enhancing binding affinity. ashp.org Studies on halo-substituted urease inhibitors show that the type and position of the halogen are critical; for example, a 2-chloro-substituted phenyl ring was found to be essential for high potency in one series of compounds. nih.govsemanticscholar.org

Alkyl Groups: The methyl group at position 3 and the ethyl group on the amide nitrogen contribute to the molecule's size, shape, and lipophilicity. These groups can engage in hydrophobic interactions within the enzyme's binding pocket, which can significantly enhance binding affinity. ashp.org

Amide Group: The central benzamide core is crucial. The amide's carbonyl oxygen and N-H group are potential hydrogen bond donors and acceptors, which are often vital for anchoring the ligand within the enzyme's active site. pharmaguideline.com

Exploration of Biological Target Identification Strategies (In Vitro)researchgate.net

While some research focuses on a known enzyme target, other strategies aim to identify the unknown biological targets of a compound. This is a critical step in understanding a molecule's mechanism of action and potential therapeutic applications.

Rational drug design uses the knowledge of a biological target's structure to design molecules that are likely to bind to it. For a compound like this compound, these principles would be applied to optimize its interaction with a target enzyme. This involves:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model then serves as a template for designing new molecules. nih.gov

Scaffold Hopping: Replacing the central benzamide core with other chemical structures while retaining the key interacting functional groups.

Substituent Modification: Systematically altering the substituents on the benzene ring and the amide nitrogen (like the bromo, methyl, and ethyl groups) to fine-tune binding affinity and selectivity. acs.org For example, introducing fluorine atoms has been shown to improve the biological properties and binding affinity of some benzamide derivatives. acs.org

The substituents on the aromatic ring of a benzamide derivative have a profound impact on its binding interactions. rsc.org The electronic effects of these groups—whether they are electron-donating or electron-withdrawing—can alter the charge distribution of the entire molecule. nih.govnih.gov

Studies have shown that electron-withdrawing substituents can significantly enhance aromatic interactions, which are a key component of ligand-protein binding. rsc.org In the case of this compound, the bromine atom is electron-withdrawing, while the methyl group is weakly electron-donating. The interplay of these effects influences how the molecule fits into and interacts with the electronic environment of a target's binding site. Research on substituted benzamides targeting the D4 dopamine (B1211576) receptor, for instance, revealed that polar substituents at the meta and para positions were critical for enhanced binding affinity, demonstrating a clear SAR. nih.govnih.gov

Metabolic and Degradation Pathway Research in Vitro/pre Clinical

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to estimate the intrinsic clearance of a compound by metabolic enzymes. Human liver S9 fractions are a common tool for these studies as they contain a broad range of both Phase I and Phase II metabolic enzymes. nih.govnih.govmdpi.com

Human liver S9 fractions, which include both microsomal and cytosolic enzymes, are utilized to investigate the metabolic pathways of a compound. nih.govnih.govmdpi.com In a typical experiment, the parent compound, such as 4-Bromo-N-ethyl-3-methylbenzamide, would be incubated with the S9 fraction in the presence of necessary cofactors (e.g., NADPH for Phase I enzymes, UDPGA for glucuronidation). The reaction mixture would then be analyzed at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites formed. nih.gov

Phase I biotransformation reactions introduce or expose functional groups on the parent molecule. For a compound with the structure of this compound, several Phase I pathways would be anticipated:

N-dealkylation: The removal of the ethyl group from the amide nitrogen is a common metabolic pathway for N-alkylated compounds. mdpi.com This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes and would result in the formation of 4-Bromo-3-methylbenzamide and acetaldehyde. nih.gov

Hydroxylation: Hydroxylation can occur at various positions on the molecule. Aromatic hydroxylation on the benzene (B151609) ring or aliphatic hydroxylation on the ethyl group or the methyl group are plausible metabolic routes. nih.gov For instance, studies on N,N-diethyl-m-toluamide (DEET) have shown that ring methyl oxidation and N-deethylation are significant metabolic pathways. nih.gov

The specific CYP isozymes involved in these transformations would typically be identified using a panel of recombinant human CYP enzymes. nih.gov

Phase II conjugation reactions involve the attachment of endogenous molecules to the parent compound or its Phase I metabolites, generally rendering them more water-soluble and easier to excrete. If Phase I metabolism introduces a hydroxyl group, this functional group can then undergo glucuronidation, a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs) present in the S9 fraction. nih.govnih.gov The resulting glucuronide conjugate would be a major excretory product.

Chemical and Enzymatic Degradation Pathways

Understanding the chemical and enzymatic stability of a compound is essential to determine its shelf-life and potential degradation products.

Hydrolytic stability is assessed by incubating the compound in aqueous solutions at different pH values (typically acidic, neutral, and basic) and temperatures. The amide bond in this compound could be susceptible to hydrolysis, which would cleave the molecule into 4-bromo-3-methylbenzoic acid and ethylamine (B1201723). The rate of degradation at each condition would be monitored over time using a suitable analytical method like HPLC.

Oxidative degradation studies evaluate the compound's susceptibility to oxidation. This can be assessed by exposing the compound to various oxidizing agents, such as hydrogen peroxide or free radical initiators. researchgate.netresearchgate.net For this compound, potential sites of oxidation include the methyl group on the aromatic ring and the ethyl group attached to the nitrogen. The degradation products would be identified to understand the oxidative degradation pathway.

Advanced Analytical Methods for Research Applications

Development of Chromatographic Methods for Purity and Quantification

Chromatographic techniques are the cornerstone for separating 4-Bromo-N-ethyl-3-methylbenzamide from starting materials, byproducts, and degradants. The development of robust methods is essential for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like substituted benzamides. A validated reverse-phase HPLC (RP-HPLC) method provides a reliable means to determine the purity and concentration of this compound in various samples.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector wavelength. For substituted benzamides, a C18 column is often effective, providing good separation based on hydrophobicity. oup.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium acetate or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure efficient elution and separation. researchgate.netdoi.org UV detection is suitable due to the presence of the aromatic ring chromophore in the molecule.

Validation of the HPLC method is performed according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Representative HPLC Method Validation Parameters for this compound Analysis

| Parameter | Specification | Typical Finding |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm | Good peak symmetry and resolution achieved. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Optimal separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Stable baseline and consistent retention times. |

| Detection Wavelength | 254 nm | High sensitivity for the benzamide (B126) structure. |

| Linearity (R²) | ≥ 0.999 | A coefficient of determination > 0.999 indicates a strong linear relationship between concentration and detector response. researchgate.net |

| Precision (%RSD) | ≤ 2% | Relative Standard Deviation for replicate injections demonstrates method repeatability. |

| Accuracy (% Recovery) | 98% - 102% | High recovery rates confirm the accuracy of quantification. |

| LOD | 0.03 µg/mL | The lowest concentration at which the analyte can be reliably detected. |

| LOQ | 0.1 µg/mL | The lowest concentration at which the analyte can be accurately quantified. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz While this compound may possess sufficient volatility for direct GC analysis, derivatization is a common strategy to improve its thermal stability and chromatographic behavior (e.g., peak shape and resolution). gcms.cz

Derivatization chemically modifies the analyte to make it more suitable for GC analysis. gcms.cz For benzamides, this could involve reactions to increase volatility or enhance detector response. For instance, if analyzing for related impurities with active hydrogen atoms (e.g., a primary amine precursor), silylation could be employed. However, for the target tertiary amide, the primary goal would be to ensure it does not degrade at the high temperatures used in the GC injection port and oven. wikipedia.org

The choice of GC column is critical, with fused silica (B1680970) capillary columns coated with a nonpolar or medium-polarity stationary phase (like 5% phenyl polysiloxane) being common choices for this type of analyte. wikipedia.org

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for identifying this compound in complex matrices and for structural elucidation of unknown related substances.

Following separation on an HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for substituted benzamides, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound (molecular weight ~256.13 g/mol ), key fragments would arise from the cleavage of the amide bond and loss of the N-ethyl group.

Table 2: Predicted LC-MS Fragmentation Data for this compound

| Ion Description | Proposed Fragment Structure | Predicted m/z |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₃BrNO⁺ | ~258/260 (Isotopic pattern due to Br) |

| Loss of ethyl group (-C₂H₅) | C₈H₈BrNO⁺ | ~229/231 |

| Acylium ion | C₈H₇BrO⁺ | ~200/202 |

| Loss of CO from acylium ion | C₇H₇Br⁺ | ~171/173 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical method that combines GC separation with MS detection for the definitive identification of volatile and semi-volatile compounds. wikipedia.org It is widely used in forensic and environmental analysis due to its specificity. wikipedia.org

In GC-MS, molecules eluting from the GC column are typically ionized by electron ionization (EI). scispace.com This high-energy process creates a molecular ion (M⁺) and a reproducible pattern of fragment ions. This fragmentation pattern is highly specific to the compound's structure and can be compared against spectral libraries for identification. scispace.com

For this compound, the mass spectrum would show a molecular ion peak and characteristic fragments resulting from cleavage at the C-N amide bond, loss of the bromine atom, and fragmentation of the alkyl substituents. The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). nih.gov

Table 3: Potential GC-MS Electron Ionization Fragments for this compound

| Ion Description | Proposed Fragment Structure | Predicted m/z |

| Molecular Ion [M]⁺ | C₁₀H₁₂BrNO⁺ | ~257/259 |

| Loss of ethyl radical (•C₂H₅) | C₈H₇BrNO⁺ | ~228/230 |

| Acylium ion | C₈H₇BrO⁺ | ~200/202 |

| Loss of Br radical (•Br) | C₁₀H₁₂NO⁺ | ~178 |

| Fragment from N-ethyl group cleavage | C₉H₁₀BrO⁺ | ~215/217 |

Applications in Advanced Organic Synthesis and Materials Science Research

Role of 4-Bromo-N-ethyl-3-methylbenzamide as a Synthetic Intermediate

The primary role of this compound in organic synthesis is that of a synthetic intermediate, largely due to the presence of the bromine atom at the 4-position. This halogen atom makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, the bromo-substituent facilitates Suzuki-Miyaura cross-coupling reactions, where the bromine atom is substituted with an aryl, vinyl, or alkyl group from an organoboron reagent, such as a boronic acid. nih.govmdpi.com This reaction is a powerful tool for constructing complex biaryl systems. For instance, studies on analogous compounds like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated successful Suzuki coupling with various aryl boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com The reaction of 4-bromo-substituted benzamides with different aryl boronic acids can yield a diverse library of arylated benzamide (B126) derivatives. researchgate.net This reactivity allows chemists to use this compound as a foundational scaffold, introducing a wide array of functional groups at the 4-position to tailor the molecule's properties for specific applications.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1020252-82-7 | pharmaffiliates.comcanbipharm.com |

| Molecular Formula | C₁₀H₁₂BrNO | pharmaffiliates.comcanbipharm.com |

Incorporation into Complex Molecular Architectures

Building upon its role as an intermediate, this compound is instrumental in the synthesis and incorporation into larger, more complex molecular frameworks. The strategic position of the bromine atom allows it to act as a handle for molecular elaboration.

The arylation via Suzuki-Miyaura cross-coupling is a prime example of this incorporation. researchgate.net By reacting the bromo-benzamide with various boronic acids, the relatively simple starting material is integrated into a more intricate structure. mdpi.com For example, reacting it with phenylboronic acid would yield N-ethyl-3-methyl-[1,1'-biphenyl]-4-carboxamide, effectively merging the initial benzamide with a new phenyl ring. This method allows for the systematic construction of molecules with extended π-systems or specific three-dimensional shapes. Research on similar structures has shown that various electron-donating and withdrawing functional groups can be successfully introduced through this method, highlighting the versatility of the bromo-intermediate in creating a diverse range of complex products. nih.gov

Table 2: Representative Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Finding | Source |

|---|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(aryl-3-methylphenyl) pyrazine-2-carboxamide | Good yields for derivative synthesis. | mdpi.com |

| (S)‐4‐bromo‐N‐(1‐phenylethyl) benzamide | Aryl boronic acids | Pd(0) catalyst | Arylated (S)‐N‐(1‐phenylethyl) benzamide analogues | Moderate to good yields (62-89%) achieved. | researchgate.net |

Potential in Supramolecular Chemistry Research

The structure of this compound contains key functional groups that give it potential for use in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces.

The amide group (-CONH-) within the molecule is a classic functional group for forming strong and directional hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This donor-acceptor capability allows molecules of this compound to self-assemble into ordered one-dimensional chains or more complex two- or three-dimensional networks. Analysis of similar benzamide derivatives reveals that the amide group's tendency to maintain a planar configuration facilitates these hydrogen-bonding interactions with adjacent molecules in a crystal lattice. Furthermore, the aromatic benzene (B151609) ring can participate in π-π stacking interactions, another crucial non-covalent force that directs the assembly of molecules in the solid state. The interplay of these forces is fundamental to crystal engineering and the design of molecular materials with specific packing arrangements. The formation of ion-associate complexes with other molecules is also a possibility, crucial for understanding receptor-molecule interactions. mdpi.com

Exploration in Polymer Chemistry as a Monomer Precursor

In the field of polymer chemistry, there is potential for this compound to be explored as a monomer precursor for the synthesis of advanced polymers. Its utility in this context stems from its ability to undergo polymerization through step-growth mechanisms, particularly via palladium-catalyzed polycondensation reactions.

The bromine atom provides a reactive site for polymerization. For example, in a Suzuki polycondensation reaction, the molecule could be reacted with a co-monomer containing two boronic acid groups (a diboronic acid). The repeated cross-coupling reaction between the bromo-functional group of the benzamide and the boronic acid groups of the co-monomer would lead to the formation of a long polymer chain. The resulting polymer would have the N-ethyl-3-methylbenzamide unit integrated into its backbone, potentially imparting specific properties such as thermal stability, solubility, or specific binding capabilities. While this specific molecule may not be a standard monomer, the chemical principles underlying its reactivity are well-established for creating novel polymer architectures. The classification of similar chemical building blocks as relevant to polymer science supports this potential application. bldpharm.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for 4-Bromo-N-ethyl-3-methylbenzamide and its Analogues

The synthesis of amides is a cornerstone of organic chemistry, and the development of more efficient and selective methods is an ongoing endeavor. numberanalytics.com For this compound and its analogues, future research could focus on several cutting-edge synthetic strategies.

One promising area is the application of C-H activation reactions. This approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. youtube.com Research into rhodium(III)-catalyzed C-H activation of benzamides has demonstrated the potential for chemodivergent annulation, offering a direct route to complex heterocyclic structures. nih.govrsc.org Similarly, cobalt-catalyzed C-H activation has been used for the annulation of benzamides with fluorine-containing alkynes. nih.gov Future studies could explore the application of these catalytic systems to directly introduce the ethylamide group or other functionalities onto a pre-brominated and methylated benzene (B151609) ring, or conversely, to selectively functionalize the aromatic C-H bonds of a precursor N-ethyl-3-methylbenzamide. A magnetically reusable palladium complex has also shown efficacy in the direct ortho-C–H arylation of benzamides, a technique that could be adapted for creating novel analogues. acs.org

Furthermore, dynamic covalent chemistry presents an innovative approach to amide bond formation. This method utilizes the reversible coupling of imines and acyl chlorides to form stable amide bonds under thermodynamic control. nih.gov Exploring this strategy for the synthesis of this compound could offer advantages in terms of reaction control and the potential for creating libraries of related compounds.

Advances in catalytic amidation also offer fertile ground for research. While traditional methods often rely on stoichiometric activating reagents that generate significant waste, newer catalytic approaches aim for greater atom economy and milder reaction conditions. ucl.ac.uksigmaaldrich.com Research into transition metal catalysis (e.g., palladium, copper, nickel) and organocatalysis for amide bond formation could lead to more efficient and sustainable syntheses of this compound. numberanalytics.com

Finally, the development of novel halogenation techniques is crucial. While traditional electrophilic aromatic substitution is widely used, research into greener and more selective methods is a key objective. taylorfrancis.com Indole-catalyzed position-selective halogenation of aromatics in environmentally benign solvents is one such promising direction. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions. sci-hub.se For this compound, advanced computational modeling can provide significant insights and guide future experimental work.

Quantum Chemical Calculations , using methods like Density Functional Theory (DFT), can be employed to analyze the conformational landscape, electronic structure, and reactivity of the molecule. tandfonline.com Such studies can elucidate the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's electronic and optical properties. sci-hub.se

Molecular Docking simulations are a powerful tool for predicting the binding affinity and orientation of a ligand within the active site of a biological target. jst.go.jpnih.govnih.govresearchgate.net By docking this compound into the binding sites of various enzymes and receptors, researchers can identify potential biological targets and formulate hypotheses about its mechanism of action. nih.gov For instance, docking studies on other benzamide (B126) derivatives have been used to investigate their potential as glucokinase activators, topoisomerase inhibitors, and PARP-1 inhibitors. researchgate.netnih.govnih.gov The role of the bromine atom in forming halogen bonds with protein residues can be a key factor in these interactions and can be explored through docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.netresearchgate.netjppres.com By synthesizing and testing a library of analogues of this compound, a QSAR model could be built to identify the key molecular descriptors that influence a particular biological effect. nih.gov This would enable the rational design of new, more potent derivatives. researchgate.net Three-dimensional QSAR (3D-QSAR) models, which consider the spatial arrangement of atoms, can provide even more detailed insights into the structure-activity relationship. nih.govresearchgate.net

Investigation of Unexplored Biological Targets and Pathways (In Vitro)

The benzamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound may interact with various biological targets. ontosight.aiontosight.ai In vitro studies are essential to uncover these potential activities.

Based on the activities of other substituted benzamides, several areas warrant investigation. For example, benzamide derivatives have been explored as:

Enzyme inhibitors: Various benzamides have shown inhibitory activity against enzymes such as glucokinase, histone deacetylases, and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govresearchgate.net Screening this compound against a panel of enzymes could reveal novel inhibitory activities.

Anticancer agents: Many benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. nih.govvensel.org In vitro assays using a panel of human cancer cell lines could determine if this compound possesses cytotoxic or cytostatic effects.